Rhodiocyanoside A
Overview
Description
Rhodiocyanoside A is a cyanogenic glycoside that is characterized by the presence of a (2Z)-2-methylbut-2-enenitrile moiety attached to a β-D-glucopyranosyloxy group at position 4. This compound is isolated from the plant Rhodiola quadrifida and exhibits notable anti-allergic activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: Rhodiocyanoside A is biosynthesized in plants such as Lotus japonicus. The biosynthesis involves the conversion of the amino acid L-isoleucine to the corresponding aldoxime by cytochromes P450 (CYP79D3 and CYP79D4). This is followed by further enzymatic transformations leading to the formation of the nitrile glucoside .
Industrial Production Methods: Currently, there are no well-documented industrial production methods for this compound. The compound is primarily obtained through extraction from plant sources such as Rhodiola quadrifida and Lotus japonicus .
Chemical Reactions Analysis
Types of Reactions: Rhodiocyanoside A undergoes various chemical reactions, including hydrolysis and glycosidic bond cleavage. When the plant tissue containing this compound is disrupted, β-glucosidases and α-hydroxynitrilases catalyze the degradation of the glycoside, resulting in the release of hydrogen cyanide, glucose, and an aldehyde or ketone .
Common Reagents and Conditions:
Hydrolysis: Enzymatic hydrolysis using β-glucosidases.
Glycosidic Bond Cleavage: Catalyzed by α-hydroxynitrilases under conditions of tissue disruption.
Major Products Formed:
- Hydrogen Cyanide
- Glucose
- Aldehyde or Ketone
Scientific Research Applications
Rhodiocyanoside A has several scientific research applications:
- Chemistry: Studied for its unique structure and biosynthetic pathway.
- Biology: Investigated for its role in plant defense mechanisms against herbivores and pathogens.
- Medicine: Explored for its anti-allergic properties and potential therapeutic applications .
- Industry: Potential use in developing natural pesticides and anti-allergic agents .
Mechanism of Action
Rhodiocyanoside A exerts its effects through the release of hydrogen cyanide upon enzymatic hydrolysis. This release acts as a defense mechanism in plants, deterring herbivores and pathogens. The molecular targets include β-glucosidases and α-hydroxynitrilases, which facilitate the hydrolysis and subsequent release of toxic hydrogen cyanide .
Comparison with Similar Compounds
- Rhodiocyanoside D
- Linamarin
- Lotaustralin
Comparison: Rhodiocyanoside A is unique due to its specific structure and the presence of a (2Z)-2-methylbut-2-enenitrile moiety. While Rhodiocyanoside D, Linamarin, and Lotaustralin share similar biosynthetic pathways and functions, this compound is distinguished by its specific anti-allergic activity and its occurrence in Rhodiola quadrifida .
Properties
IUPAC Name |
(Z)-2-methyl-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybut-2-enenitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO6/c1-6(4-12)2-3-17-11-10(16)9(15)8(14)7(5-13)18-11/h2,7-11,13-16H,3,5H2,1H3/b6-2-/t7-,8-,9+,10-,11-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMELGIPFIBWPHX-GMLQCYRESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCOC1C(C(C(C(O1)CO)O)O)O)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)/C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701347062 | |
Record name | Rhodiocyanoside A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701347062 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
168433-86-1 | |
Record name | Rhodiocyanoside A | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0168433861 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Rhodiocyanoside A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701347062 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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